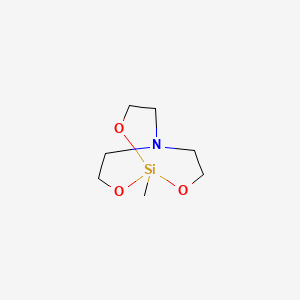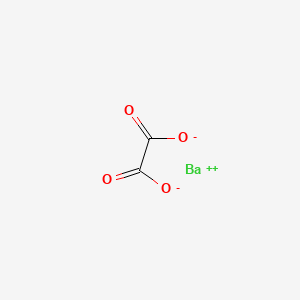
5-Metoxi-bencimidazol
Descripción general
Descripción
5-Metoxi-bencimidazol es un compuesto orgánico que pertenece a la clase de los benzimidazoles. Estos compuestos se caracterizan por un anillo de benceno fusionado a un anillo de imidazol, que contiene un átomo de nitrógeno, cuatro átomos de carbono y dos dobles enlaces . La presencia de un grupo metoxi en la quinta posición del anillo de benceno diferencia al this compound de otros derivados de benzimidazol .
Aplicaciones Científicas De Investigación
El 5-Metoxi-bencimidazol tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Sirve como una sonda para estudiar mecanismos e interacciones enzimáticas.
Medicina: Tiene aplicaciones terapéuticas potenciales debido a su similitud estructural con compuestos biológicamente activos.
Industria: Se utiliza como inhibidor de la corrosión para metales y aleaciones.
Mecanismo De Acción
El mecanismo de acción del 5-Metoxi-bencimidazol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede actuar como un inhibidor de enzimas al unirse a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior . Los objetivos moleculares y vías exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Análisis Bioquímico
Biochemical Properties
5-Methoxybenzimidazole interacts with the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in Salmonella typhimurium
Cellular Effects
Benzimidazole scaffolds, to which 5-Methoxybenzimidazole belongs, have shown potent anticancer activity due to their structure similarity to nucleoside
Molecular Mechanism
It is known to interact with the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de benzimidazoles, incluido el 5-Metoxi-bencimidazol, se puede lograr a través de varios métodos:
Método de Phillips-Ladenburg: Este método implica la reacción de 1,2-diaminobenceno con ácidos carboxílicos en presencia de ácido clorhídrico 4 N como catalizador.
Método de Weidenhagen: Este método implica la reacción de 1,2-diaminobencenos con aldehídos o cetonas.
Métodos de Producción Industrial
Los métodos de producción industrial para el this compound generalmente implican la optimización de las rutas sintéticas anteriores para lograr mayores rendimientos y pureza. La elección del método depende de factores como el costo, la disponibilidad de materiales de partida y la escala de producción deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 5-Metoxi-bencimidazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar quinonas correspondientes.
Reducción: El anillo de imidazol se puede reducir en condiciones específicas.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo metoxi puede producir quinonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la quinta posición del anillo de benceno.
Comparación Con Compuestos Similares
Compuestos Similares
5-Metil-bencimidazol: Estructura similar pero con un grupo metilo en lugar de un grupo metoxi.
2-Mercapto-5-metoxi-bencimidazol: Contiene un grupo mercapto en la segunda posición.
5-Metoxi-2-[(4-metoxi-3,5-dimetil-2-piridinil)metil]sulfonil-1H-bencimidazol: Un derivado más complejo con grupos funcionales adicionales.
Singularidad
El 5-Metoxi-bencimidazol es único debido a la presencia del grupo metoxi en la quinta posición, que confiere propiedades químicas y biológicas específicas. Esta característica estructural le permite participar en reacciones químicas únicas e interactuar con objetivos moleculares específicos, lo que lo hace valioso para diversas aplicaciones científicas e industriales.
Propiedades
IUPAC Name |
6-methoxy-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-6-2-3-7-8(4-6)10-5-9-7/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMHAGCURJPNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197622 | |
| Record name | 5-Methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-80-3 | |
| Record name | 5-Methoxybenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Methoxy-1H-benzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FY4BD73M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-[Bis(4-methoxyphenyl)methylene]benzylamine](/img/structure/B1583760.png)


